![molecular formula C18H13FN2O4 B2626398 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 953137-17-2](/img/structure/B2626398.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

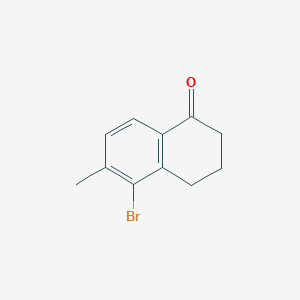

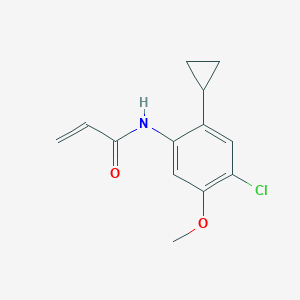

The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide” is a complex organic molecule. It contains a benzodioxole group, an isoxazole group, and a fluorophenyl group, all attached to an acetamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole ring, the isoxazole ring, and the attachment of the fluorophenyl group. The final step would likely be the formation of the acetamide group through a reaction with an appropriate amine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and isoxazole rings would likely contribute to the rigidity of the molecule, while the fluorophenyl group could potentially participate in various interactions due to the presence of the electronegative fluorine atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the benzodioxole, isoxazole, and fluorophenyl groups could potentially allow for a variety of reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxole and isoxazole rings could potentially affect its solubility and stability .Scientific Research Applications

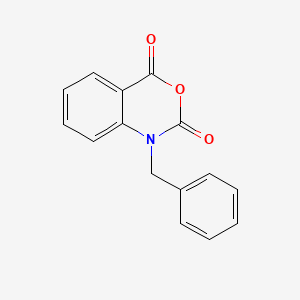

Synthesis of Functionalized Benzo[1,3]dioxin-4-ones

Field

Organic Chemistry

Application

The benzo[d][1,3]dioxol-5-yl group is used in the synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters .

Method

The reaction is mediated by CuI and NaHCO3 in acetonitrile. Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .

Results

The direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been described .

Total Synthesis of Benzo[d][1,3]dioxole-type Benzylisoquinoline Alkaloids

Field

Medicinal Chemistry

Application

The benzo[d][1,3]dioxol-5-yl group is used in the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .

Method

The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Results

The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .

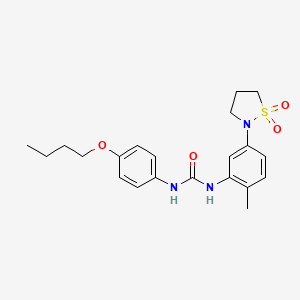

Modulators of ATP-Binding Cassette Transporters for the Treatment of Cystic Fibrosis

Field

Pharmaceutical Chemistry

Application

1-(BENZO[D][1,3]DIOXOL-5-YL)-N-(PHENYL)CYCLOPROPANE-CARBOXAMIDE derivatives and related compounds are used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis .

Method

The exact method of application or experimental procedures are not provided in the source .

Results

The results or outcomes obtained are not provided in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4/c19-12-3-1-11(2-4-12)16-8-14(21-25-16)9-18(22)20-13-5-6-15-17(7-13)24-10-23-15/h1-8H,9-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJBETRVDVKYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)

![N-benzyl-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2626324.png)

![4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2626333.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide](/img/structure/B2626335.png)

![4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2626336.png)